3-氯-6-(1H-吡唑-4-基)哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

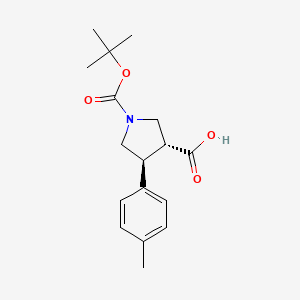

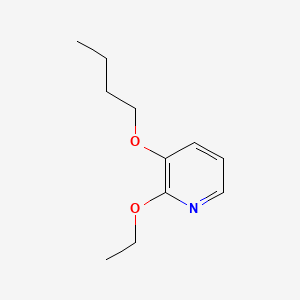

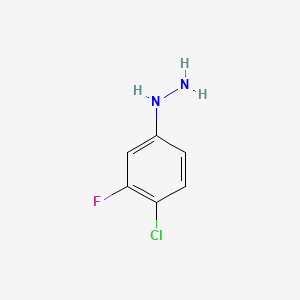

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is a chemical compound with the linear formula C7H5ClN4 . It is almost planar with a dihedral angle between the aromatic rings of 2.82 (5)° .

Synthesis Analysis

The synthesis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine involves the condensation of various substituted benzyl alcohols with 3-chloro-6-(3,5-dimethyl-lH-pyrazole-l-yl)pyridazine or 3-chloro-6-(lH-pyrazol-l-yl)pyridazine . These compounds are obtained from the cyclization of 3-chloro-6-hydrazinylpyridazine with acetoacetone and/or 3-dimethylamino acrolein .Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is characterized by a planar geometry with a root mean square deviation of 0.022 Å . The packing results in polymeric chains extending along the a axis .Physical And Chemical Properties Analysis

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is a solid substance . It has a molecular weight of 180.6 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .科学研究应用

1. Crystallography

- Application : The compound “3-Chloro-6-(1H-pyrazol-1-yl)pyridazine” has been studied for its crystal structure .

- Method : The researchers used X-ray diffraction to determine the crystal structure of the compound .

- Results : The compound is almost planar with a root mean square (r.m.s.) deviation of 0.022 Å. The dihedral angle between the aromatic rings is 2.82 (5)°. The packing results in polymeric chains extending along the a axis. In the crystal, molecules are connected to each other through intermolecular C—H⋯N hydrogen bonds, resulting in R 2 2 (10) ring motifs .

2. Biological Inorganic Chemistry

- Application : The compound “3-Chloro-6-(1H-pyrazol-1-yl)pyridazine” has been used to synthesize organometallic η6-arene ruthenium(II) complexes .

- Method : The researchers synthesized the ruthenium(II) complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine and 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine . These complexes have common “three-legged piano-stool” pseudo-octahedral structures known for half-sandwich complexes .

- Results : The complexes interact moderately with calf thymus DNA (CT-DNA) and their binding constants are in the order of 10^4 M^−1 . These complexes bind to glutathione forming GSH-adducts through S coordination by replacement of a halide . Of the five, only Ru1, Ru3 and Ru5 showed some activity (moderate) against the MCF-7 breast cancer cells with IC50 values in the range of 59.2–39.9 for which Ru5 was the most active .

3. Chemical Synthesis

- Application : The compound “3-Chloro-6-(1H-pyrazol-4-yl)pyridazine” is available for purchase and can be used in various chemical synthesis processes .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis process being undertaken .

- Results : The outcomes obtained would also depend on the specific synthesis process .

4. Antileishmanial and Antimalarial Evaluation

- Application : The compound “3-Chloro-6-(1H-pyrazol-4-yl)pyridazine” could potentially be used in the synthesis of antileishmanial and antimalarial drugs .

- Method : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound .

- Results : The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

5. Synthesis of Imidazole Derivatives

- Application : The compound “3-Chloro-6-(1H-pyrazol-4-yl)pyridazine” could potentially be used in the synthesis of imidazole derivatives .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis process being undertaken .

- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

3-chloro-6-(1H-pyrazol-4-yl)pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-2-1-6(11-12-7)5-3-9-10-4-5/h1-4H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWYXCNBZRQEFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CNN=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(1H-pyrazol-4-yl)pyridazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)

![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)

![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)

![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)